molecular formula C9H9NO3 B1379950 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 150190-28-6

6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B1379950
CAS RN: 150190-28-6
M. Wt: 179.17 g/mol
InChI Key: SRFWIYLEHUULCU-UHFFFAOYSA-N
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Description

“6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a chemical compound with the molecular formula C9H9NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, has been reported . The reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by a reaction with active methylene nitriles, yields these derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO3/c11-8-6 (9 (12)13)3-4-7 (10-8)5-1-2-5/h3-5H,1-2H2, (H,10,11) (H,12,13) and the InChI key is PZTXDGOCNORAQY-UHFFFAOYSA-N . The canonical SMILES representation is C1CC1C2=CC (=CC (=O)N2)C (=O)O .

Scientific Research Applications

Chemistry and Biochemistry of Related Compounds

  • Betalains are pigments with a nitrogenous core structure related to the chemical family of 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. These compounds serve as chemosystematic markers across several plant families and have significant bioactive properties. The biosynthesis of betalains involves the hydroxylation of tyrosine, leading to the formation of betalamic acid, which shares structural features with the compound of interest. Betalains have been recognized for their safety, antioxidant activity, and clinical efficacy, showing potential in dietary and therapeutic applications (Khan & Giridhar, 2015); (Khan, 2016).

Synthetic Applications and Bioisosterism

  • Carboxylic Acid Bioisosteres : The carboxylic acid moiety, similar to the core structure of 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a fundamental component in numerous drugs. Novel bioisosteres for carboxylic acids have been explored to overcome limitations such as toxicity, metabolic instability, and poor membrane permeability. Recent developments in carboxylic acid bioisosterism have introduced alternatives that enhance the pharmacological profile of compounds, suggesting the versatility of the carboxylic acid group and its derivatives in drug design (Horgan & O’ Sullivan, 2021).

Application in Drug Synthesis

  • Levulinic Acid in Drug Synthesis : Levulinic acid, featuring carboxyl and carbonyl groups similar to 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, serves as a key biomass-derived chemical for synthesizing various drugs. Its versatility in forming derivatives has been exploited in cancer treatment, medical materials, and other medical fields. This demonstrates the potential of such compounds in reducing drug synthesis costs, simplifying synthesis steps, and enhancing drug delivery (Zhang et al., 2021).

Safety and Hazards

The compound is associated with the GHS hazard statement H315, which indicates that it causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-cyclopropyl-6-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-4-6(9(12)13)3-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFWIYLEHUULCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150190-28-6
Record name 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 2
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 3
6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 6
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6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

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